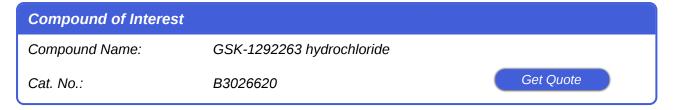


An In-depth Technical Guide to GSK-1292263 Hydrochloride: A GPR119 Agonist

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **GSK-1292263 hydrochloride**, a novel and orally available agonist of the G protein-coupled receptor 119 (GPR119). This document is intended to serve as a resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development for metabolic diseases.

Chemical Structure and Physicochemical Properties

GSK-1292263 hydrochloride is the hydrochloride salt of the parent compound GSK-1292263. The chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of GSK-1292263 and its Hydrochloride Salt



Identifier	GSK-1292263 (Free Base)	GSK-1292263 Hydrochloride
IUPAC Name	5-[[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy]-2-(4-methylsulfonylphenyl)pyridine	Pyridine, 5-((1-(3-(1-methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methoxy)-2-(4-(methylsulfonyl)phenyl)-, hydrochloride (1:1)[1]
CAS Number	1032823-75-8[1]	1032824-54-6[1]
Chemical Formula	C23H28N4O4S	C23H29CIN4O4S[1]
Molecular Weight	456.56 g/mol	493.02 g/mol [1]
InChI Key	AYJRTVVIBJSSKN- UHFFFAOYSA-N	QSRLSRWCXOYGPO- UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of GSK-1292263 Hydrochloride

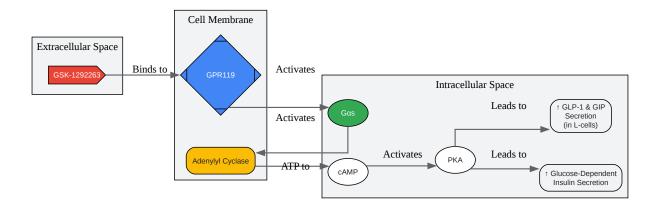
Property	Value
Appearance	Solid powder
Purity	>98%
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1]
Shipping Conditions	Shipped at ambient temperature as a non- hazardous chemical.[1]

Mechanism of Action and Signaling Pathway

GSK-1292263 is a potent agonist of GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells. The activation of GPR119 by GSK-1292263 initiates a signaling cascade that plays a crucial role in glucose homeostasis.



Upon binding of GSK-1292263, GPR119 couples to the G α s subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In pancreatic β -cells, this signaling pathway enhances glucosedependent insulin secretion. In intestinal L-cells, it stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins then act on pancreatic β -cells to further potentiate insulin release in a glucose-dependent manner.



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GPR119 Signaling Pathway of GSK-1292263.

Pharmacological Properties and Preclinical Data

GSK-1292263 has been evaluated in various in vitro and in vivo models to characterize its pharmacological profile.

Table 3: In Vitro Activity of GSK-1292263



Assay	Species	pEC50
GPR119 Agonism	Human	6.9
GPR119 Agonism	Rat	6.7

Preclinical studies in rodent models have demonstrated the potential of GSK-1292263 in modulating glucose metabolism and gut hormone secretion.

- Oral Glucose Tolerance Test (OGTT) in Rats: In male Sprague-Dawley rats, administration of GSK-1292263 prior to an oral glucose challenge resulted in a significant decrease in glucose area under the curve (AUC). This effect was accompanied by increased levels of total GLP-1, GIP, and peptide YY (PYY) compared to vehicle-treated controls.[2]
- Intravenous Glucose Tolerance Test (IVGTT) in Rats: GSK-1292263 treatment led to a 30-60% increase in the peak insulin response and insulin AUC(0-15 min) following an intravenous glucose challenge, which correlated with an enhanced glucose disposal rate.
- Studies in Zucker Diabetic Fatty Rats: A 6-week study in this model of type 2 diabetes showed that GSK-1292263 treatment was associated with a statistically significant increase in insulin immunoreactivity in pancreatic sections.[2]
- Gut Hormone Secretion: In the absence of a nutrient stimulus, a single dose of GSK-1292263 (3-30 mg/kg) in male Sprague-Dawley rats increased circulating levels of GLP-1, GIP, PYY, and glucagon.[2]

Clinical Data

GSK-1292263 has been investigated in Phase I and II clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with type 2 diabetes.

Safety and Tolerability: In a study with healthy volunteers, single escalating doses (10-400 mg) and multiple doses were generally well-tolerated. The most common drug-related adverse effects included mild headache, dizziness, hyperhidrosis, flushing, and post-OGTT hypoglycemia.[3]



- Pharmacokinetics: The pharmacokinetic profile of GSK-1292263 showed doseproportionality in AUC and Cmax at lower single doses. Following repeated once-daily dosing for 5 days, drug accumulation was observed, consistent with a mean half-life of 12-18 hours.[3]
- Pharmacodynamics in Type 2 Diabetes: In two randomized, placebo-controlled studies in subjects with type 2 diabetes, GSK-1292263 did not demonstrate a significant effect on circulating glucose, insulin, C-peptide, or glucagon levels. However, it did produce a profound, dose-dependent increase in plasma total PYY levels, with up to a five-fold increase compared to placebo. Co-administration with metformin augmented this effect.

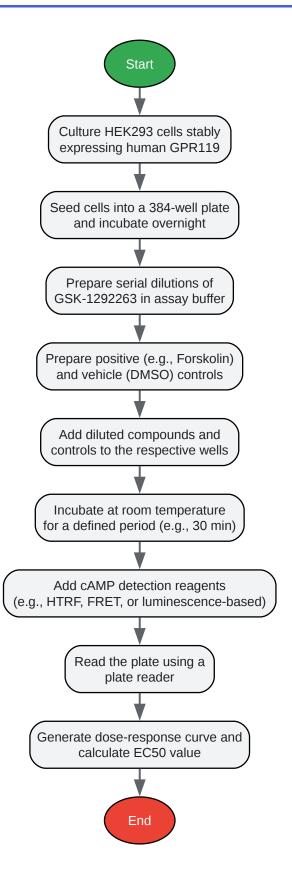
Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to characterize GSK-1292263.

In Vitro cAMP Accumulation Assay

This protocol is a generalized procedure for determining the agonist activity of a compound at GPR119 by measuring intracellular cAMP levels.





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Workflow for an in vitro cAMP accumulation assay.



Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in an appropriate medium until they reach 80-90% confluency.
- Cell Seeding: The cells are harvested and seeded into 384-well microplates at a predetermined density and incubated overnight to allow for cell attachment.
- Compound Preparation: Serial dilutions of **GSK-1292263 hydrochloride** are prepared in an appropriate assay buffer. A positive control (e.g., 10 μM forskolin) and a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions) are also prepared.
- Compound Addition: The diluted compounds, positive control, and vehicle control are added to their respective wells on the microplate.
- Incubation: The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow for GPR119 activation and subsequent cAMP production.
- cAMP Detection: A cAMP detection kit (e.g., HTRF, FRET, or luminescence-based) is used according to the manufacturer's instructions to measure the intracellular cAMP levels.
- Data Analysis: The signal from each well is measured using a plate reader. A dose-response curve is generated by plotting the cAMP signal against the logarithm of the GSK-1292263 concentration. The EC50 value is then calculated using a suitable nonlinear regression model.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines a general procedure for assessing the effect of GSK-1292263 on glucose tolerance in a rat model.

Methodology:

 Animal Acclimatization and Fasting: Male Sprague-Dawley rats are acclimatized to the housing conditions for at least one week. Prior to the experiment, the rats are fasted overnight (approximately 16 hours) with free access to water.



- Baseline Blood Sample: A baseline blood sample (T= -30 min) is collected from the tail vein to measure fasting blood glucose levels.
- Compound Administration: GSK-1292263 (e.g., 3-30 mg/kg) or the vehicle control is administered orally via gavage.
- Glucose Challenge: After a specific time following compound administration (e.g., 30 minutes, T=0 min), a glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
- Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
- Hormone Analysis: Plasma can be separated from the blood samples by centrifugation and stored at -80 °C for subsequent analysis of insulin, GLP-1, GIP, and PYY levels using commercially available ELISA kits.
- Data Analysis: The blood glucose data is used to calculate the area under the curve (AUC)
 for glucose. Statistical analysis is performed to compare the treatment groups with the
 vehicle control group.

Summary and Future Directions

GSK-1292263 hydrochloride is a potent and orally active GPR119 agonist that has demonstrated significant effects on gut hormone secretion, particularly PYY, in both preclinical and clinical settings. While its impact on glycemic control in patients with type 2 diabetes was not significant in the initial studies, its profound influence on gut peptides suggests that the GPR119 pathway remains an intriguing target for the treatment of metabolic disorders. Further research may explore the therapeutic potential of GPR119 agonists in other indications or in combination with other agents to achieve synergistic effects on metabolic regulation. This technical guide provides a solid foundation of the chemical, pharmacological, and experimental knowledge of GSK-1292263 to aid in these future research endeavors.



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